6-chloro-10-(2,4-dimethylphenyl)-4-hydroxypyrimido[4,5-b]quinolin-2(10H)-one
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Overview
Description
6-Chloro-10-(2,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a quinoline ring. The presence of chlorine and dimethylphenyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(2,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and chlorination reactions. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-10-(2,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized pyrimidoquinolines.
Scientific Research Applications
6-Chloro-10-(2,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-10-(2,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoquinoline derivatives, such as:
- 6-Chloro-10-phenyl-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione
- 6-Chloro-10-(3,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione
Uniqueness
The uniqueness of 6-chloro-10-(2,4-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethylphenyl group may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14ClN3O2 |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
6-chloro-10-(2,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C19H14ClN3O2/c1-10-6-7-15(11(2)8-10)23-16-5-3-4-14(20)12(16)9-13-17(23)21-19(25)22-18(13)24/h3-9H,1-2H3,(H,22,24,25) |
InChI Key |
YVNKQXNAWSEMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl)C |
Origin of Product |
United States |
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